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Compound of Interest

Compound Name: Heptadecyl methane sulfonate

Cat. No.: B15550363

Abstract: Alkyl methanesulfonates (AMS) are potent alkylating agents that can react with DNA,
leading to mutations and chromosomal damage. Short-chain AMS, such as methyl
methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-characterized
genotoxins and are often present as potential genotoxic impurities (PGIs) in pharmaceutical
products.[1][2] Regulatory bodies have established stringent controls for such impurities, often
applying a Threshold of Toxicological Concern (TTC) of 1.5 p g/day for lifetime exposure.[3][4]
[5] While extensive data exists for short-chain AMS, specific genotoxicity information for long-
chain analogues is less prevalent in public literature. This guide synthesizes the current
understanding of the genotoxic mechanisms of AMS, outlines standard experimental protocols
for their assessment, and presents available quantitative data, primarily from short-chain
variants, to inform risk assessment for researchers, scientists, and drug development
professionals.

Introduction

Alkyl methanesulfonates, or mesylates, are esters of methanesulfonic acid.[1] They are
relevant in the pharmaceutical industry primarily because they can form as impurities during the
synthesis of active pharmaceutical ingredients (APIs), especially when methanesulfonic acid is
used for salt formation in the presence of alcoholic solvents.[2][6] Due to the chemical nature of
the methanesulfonate group as an excellent leaving group, these compounds are reactive
alkylating agents capable of covalently modifying biological macromolecules, including DNA.[1]
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This reactivity is the basis for their potential genotoxicity. Genotoxic impurities can induce
genetic mutations, chromosomal aberrations, and are often carcinogenic even at low levels.[4]
Consequently, regulatory agencies like the FDA and EMA, through guidelines such as ICH M7,
mandate the assessment and control of such impurities in drug substances.[7][8] This
document provides a technical overview of the mechanisms, assessment strategies, and
available data concerning the genotoxicity of alkyl methanesulfonates, with a necessary focus
on short-chain compounds due to the limited data on their long-chain counterparts.

Mechanism of Genotoxicity: DNA Alkylation

The genotoxic effects of alkyl methanesulfonates stem from their ability to transfer an alkyl
group to nucleophilic sites on DNA bases.[9][10] This process, known as DNA alkylation,
disrupts the normal structure and function of DNA, leading to cytotoxic and mutagenic
outcomes.

Key steps in the mechanism include:

o Alkylation Reaction: AMS compounds react with DNA, primarily through an SN2 mechanism,
although an SN1 character can also be present.[11][12] They form covalent adducts at
several positions on the DNA bases, most notably N7-guanine, O6-guanine, and N3-
adenine.[13]

o DNA Adduct Formation: The formation of these adducts is the initial damaging event. While
N7-guanine is the most frequent adduct, O6-alkylguanine is considered highly mutagenic as
it can mispair with thymine instead of cytosine during DNA replication.[9][14]

» Disruption of DNA Processes: The presence of these adducts can physically block the
progression of DNA and RNA polymerases, leading to replication fork stalling and inhibition
of transcription.[11]

 Induction of Mutations and Aberrations: The mispairing of adducted bases (e.g., O6-
alkylguanine) leads to point mutations. The processing of DNA adducts by cellular repair
machinery can also result in the formation of single- and double-strand breaks, which, if
improperly repaired, can lead to larger-scale chromosomal aberrations.[10][15]
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General mechanism of genotoxicity for alkyl methanesulfonates.

Cellular Response and Repair

Cells possess sophisticated defense mechanisms to counteract DNA damage from alkylating
agents. The ultimate biological outcome depends on the balance between the extent of DNA
damage and the cell's capacity for repair.

¢ Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly
removes alkyl groups from the O6 position of guanine, a critical repair pathway for
preventing mutations.[9]

e Base Excision Repair (BER): This is the primary pathway for repairing many alkylated bases.
It involves a series of enzymes that recognize and remove the damaged base, after which
the DNA strand is repaired.[9]
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» Cell Cycle Checkpoints: Upon detection of significant DNA damage, cell cycle progression is
halted via checkpoint proteins like p53.[11] This arrest provides time for DNA repair to occur
before the cell enters mitosis.

o Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo
programmed cell death (apoptosis) to prevent the propagation of mutations.[11]
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Cellular response pathways to DNA alkylation damage.

Standard Genotoxicity Assessment Strategy

The evaluation of genotoxicity follows a tiered, systematic approach as recommended by
international guidelines such as ICH S2(R1). The strategy aims to identify hazards and
characterize risks efficiently.
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« In Silico Assessment: The process often begins with a computational analysis of the
chemical structure to predict potential genotoxicity based on structure-activity relationships
(SAR).[6][16]

« In Vitro Testing: A standard battery of in vitro tests is then conducted. This typically includes:

o A bacterial reverse mutation (Ames) test to detect point mutations.[17]

o An in vitro mammalian cell assay to detect chromosomal damage, such as the
micronucleus test or the chromosomal aberration assay.[18][19]

e In Vivo Testing: If a compound is positive in any of the in vitro assays, in vivo testing is
required to determine if the genotoxicity is expressed in a whole animal system, which
accounts for metabolic and pharmacokinetic effects.[20][21] The rodent erythrocyte
micronucleus test is the most common follow-up assay.
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Standard workflow for genotoxicity hazard identification.
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Quantitative Genotoxicity Data

As previously noted, the available quantitative data predominantly pertains to short-chain alkyl
methanesulfonates. These data are crucial for establishing structure-activity relationships and
for providing a conservative estimate of the potential genotoxicity of untested long-chain
analogues.

Table 1: Summary of In Vitro Genotoxicity Data for Short-Chain Alkyl Methanesulfonates

Compound Test System Endpoint Result Reference

Methyl o
S. typhimurium

Methanesulfonat LOEC 5 u g/plate [6]
TA100

e (MMS)

Ethyl o
S. typhimurium

Methanesulfonat LOEC 1500 p g/plate [6]
TA100

e (EMS)

Iso-propy!

propy S. typhimurium . N

Methanesulfonat Mutagenicity Positive [16]
TA100/TA98

e

Sec-butyl o
S. typhimurium o N

Methanesulfonat Mutagenicity Positive [16]
TA100/TA98

e

Various )
Mouse Micronucleus All tested esters

Methanesulfonat ] N [6]
Lymphoma Cells  Induction were positive

es

LOEC: Lowest Observed Effect Concentration

Table 2: Summary of In Vivo Genotoxicity and Toxicity Data for Short-Chain Alkyl
Methanesulfonates
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. Assay |
Compound Species . Dose | Result Reference
Endpoint

50 mg/kg

induced effects
Ethyl . .

in some studies;

Methanesulfonat  Mouse Genotoxicity [22][23]
100 mg/kg was

e (EMS) o
clearly positive in
most studies.
Ethyl
o NOEL of 100
Methanesulfonat ~ Mouse Teratogenicity [23]
mg/kg
e (EMS)
Isopropyl
Propy 28-day Pig-a NOEL of 0.25
Methanesulfonat  Rat ] [24]
mutation mg/kg/day
e (IPMS)
Methyl ) Dose-dependent
Peripheral Blood
Methanesulfonat  Mouse ) increase from 20  [25]
Micronucleus
e (MMS) to 80 mg/kg

NOEL: No Observed Effect Level

Detailed Experimental Protocols

The following protocols are summarized from the respective OECD guidelines, which represent
the international standard for regulatory toxicology studies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

e Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with
pre-existing mutations that leave them unable to synthesize an essential amino acid
(histidine or tryptophan, respectively). The assay measures the ability of a test substance to
cause reverse mutations (reversions), which restore the gene's function and allow the
bacteria to grow on an amino acid-deficient medium.[26][27]

o Methodology:
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o Strains: A minimum of five strains is typically used, including S. typhimurium TA98, TA100,
TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[26]

o Metabolic Activation: Tests are performed both with and without an exogenous metabolic
activation system (S9 mix), typically derived from the livers of rats pre-treated with an
enzyme-inducing agent like Aroclor 1254. This mimics mammalian metabolism.[28]

o Procedure: In the plate incorporation method, the test substance, bacterial culture, and S9
mix (if used) are combined in molten top agar and poured onto minimal glucose agar
plates. In the pre-incubation method, the mixture is incubated together for a short period
before being mixed with top agar and plated.[27]

o Incubation: Plates are incubated at 37°C for 48-72 hours.

o Data Analysis: The number of revertant colonies per plate is counted. A positive result is
defined as a concentration-related increase in the number of revertants or a reproducible
and statistically significant increase at one or more concentrations.[26]

In Vitro Mammalian Chromosomal Aberration Test -
OECD 473

o Principle: This assay identifies substances that cause structural damage to chromosomes in
cultured mammalian cells.[18][29]

o Methodology:

o Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell
cultures (e.g., human peripheral blood lymphocytes) are used.[30]

o Exposure: Cells are exposed to at least three concentrations of the test substance for a
short period (3-6 hours) in the presence and absence of S9 metabolic activation, and for a
continuous period (without S9) lasting approximately 1.5 normal cell cycles.[31]

o Harvest: Following exposure and a recovery period, cells are treated with a metaphase-
arresting substance (e.g., colcemid). The cells are then harvested, treated with a
hypotonic solution, fixed, and spread onto microscope slides.
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o Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically

for structural aberrations, such as chromatid and chromosome breaks and exchanges.[31]

o Data Analysis: A positive result is characterized by a statistically significant, dose-

dependent increase in the percentage of cells with structural aberrations.[32]

In Vivo Mammalian Erythrocyte Micronucleus Test -
OECD 474

Principle: This test detects damage to chromosomes or the mitotic spindle in erythroblasts
(red blood cell precursors) by measuring the formation of micronuclei in newly formed
erythrocytes. Micronuclei are small, membrane-bound DNA fragments from acentric
chromosome fragments or whole lagging chromosomes that are not incorporated into the
daughter nuclei during mitosis.[20][21]

Methodology:

Animal Model: Typically, mice or rats are used.[33]

Administration: The test substance is administered, usually via one or two treatments, by a
relevant route of exposure. At least three dose levels are tested, up to a limit dose (e.g.,
2000 mg/kg).[33]

Sample Collection: At appropriate intervals after the final treatment (typically 24 and 48
hours), samples of bone marrow or peripheral blood are collected.[21]

Slide Preparation and Analysis: The cells are prepared on slides and stained to
differentiate between polychromatic (immature) and normochromatic (mature)
erythrocytes. At least 4000 immature erythrocytes per animal are scored for the presence
of micronuclei.[21]

Data Analysis: The frequency of micronucleated immature erythrocytes in treated groups
is compared to the vehicle control group. A positive result is a dose-related and statistically
significant increase in micronucleated cells in either sex.[21]

Conclusion
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Long-chain alkyl methanesulfonates, as part of the broader class of alkylating agents, should
be considered potentially genotoxic. Their mechanism of action involves direct interaction with
DNA to form adducts, which can lead to mutations and chromosomal damage. While
guantitative genotoxicity data for long-chain variants are scarce, the extensive information
available for short-chain analogues like MMS and EMS provides a strong basis for concern and
necessitates a cautious approach.

For professionals in drug development, any potential for the formation of these compounds as
impurities requires a rigorous risk assessment. This involves applying the principles of ICH M7,
including in silico analysis, a standard battery of in vitro genotoxicity tests, and, if necessary, in
vivo follow-up studies. A thorough understanding of the experimental protocols and the
underlying genotoxic mechanisms is essential for accurate data interpretation and for ensuring
the safety of pharmaceutical products. Further research into the specific genotoxic profiles of
long-chain alkyl methanesulfonates is warranted to fill the existing data gaps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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